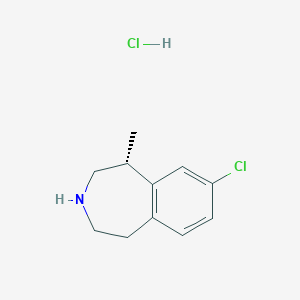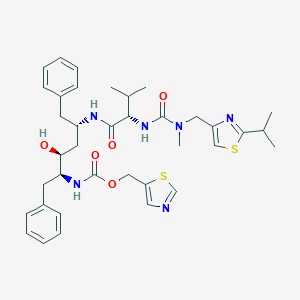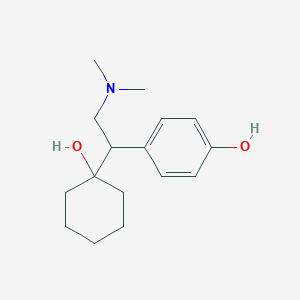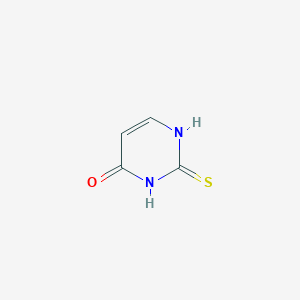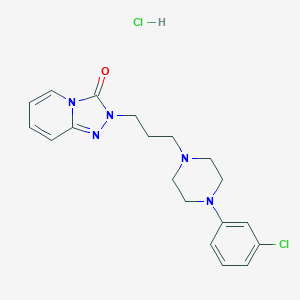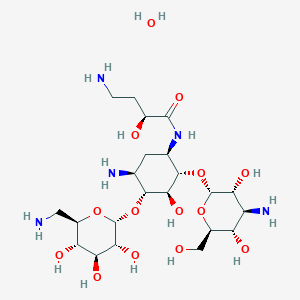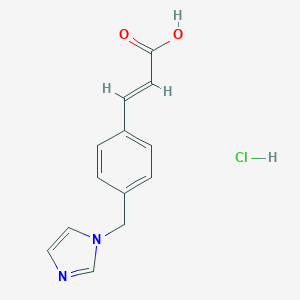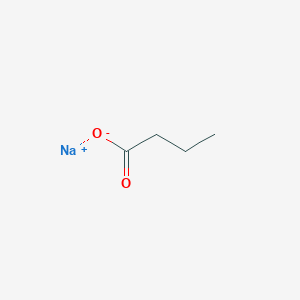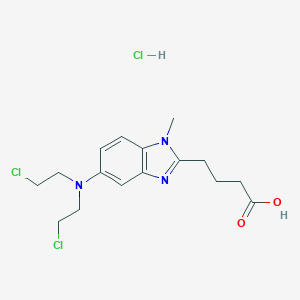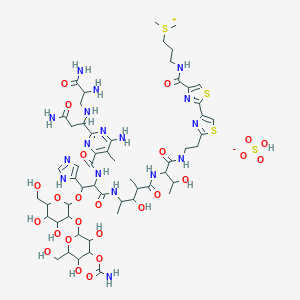
Bleomycin sulfate
Overview
Description
The compound “Bloom syndrome protein” is a member of the RECQ helicase family, which plays a crucial role in maintaining genomic stability by unwinding complex DNA structures and resolving DNA repair intermediates . Bloom syndrome protein is particularly significant in the context of cancer research due to its involvement in DNA damage response pathways .
Mechanism of Action
Target of Action
Bleomycin sulfate primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking .
Mode of Action
In vitro studies suggest that the DNA-cleaving actions of bleomycin are dependent on oxygen and metal ions .
Biochemical Pathways
Bleomycin acts by inducing DNA strand breaks . Some studies suggest bleomycin also inhibits the incorporation of thymidine into DNA strands . DNA cleavage by bleomycin depends on oxygen and metal ions, at least in vitro .
Pharmacokinetics
Bleomycin has a bioavailability of 100% and 70% following intramuscular and subcutaneous administrations, respectively, and 45% following both intraperitoneal and intrapleural administrations . It has an elimination half-life of two hours , and it is excreted through the kidneys (60–70%) .
Result of Action
Bleomycin stops or slows the growth of cancer cells and other rapidly growing cells by damaging their DNA . This includes Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer among others .
Action Environment
The action of Bleomycin is influenced by environmental factors such as the presence of oxygen and metal ions, which are necessary for its DNA-cleaving actions .
Biochemical Analysis
Biochemical Properties
Bleomycin sulfate is a mixture of glycopeptide antibiotics containing primarily Bleomycin A2 (~70%) and B2 (~30%) . It binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences . The binding of oxygen and a metal ion, such as copper or iron, is required to cleave DNA . The antibiotic also has the ability to cleave RNA to a lesser degree and in a more highly selective fashion .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .
Molecular Mechanism
It is known that it inhibits DNA synthesis, with some evidence of lesser inhibition of RNA and protein synthesis . It is believed that Bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .
Temporal Effects in Laboratory Settings
This compound exposure has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to induce pulmonary fibrosis in rats . The lung exposure of this compound was significantly higher in the model group than in the control group, suggesting that the pathological changes of pulmonary fibrosis were conducive to the lung exposure of this compound .
Metabolic Pathways
This compound is involved in the inhibition of DNA metabolism . It is also known to interact with metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .
Transport and Distribution
This compound is widely distributed throughout the body with a mean volume of distribution of 17.5 L/m2 in patients following a 15 units/m2 intravenous bolus dose . The lung exposure of this compound was significantly higher in the model group than in the control group .
Subcellular Localization
It is known that this compound binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences .
Preparation Methods
Bloom syndrome protein is typically studied in the context of its inhibition by small molecules. One such inhibitor, ML216, is synthesized through a series of chemical reactions involving the formation of a selective and cell-permeable inhibitor . The preparation involves the use of various reagents and conditions to achieve the desired purity and efficacy .
Chemical Reactions Analysis
Bloom syndrome protein undergoes several types of chemical reactions, primarily involving its interaction with DNA and ATP. The protein’s helicase activity is driven by ATP hydrolysis, which provides the energy required for DNA unwinding . Inhibitors like ML216 interact with Bloom syndrome protein by binding to its ATPase domain, thereby blocking its activity .
Scientific Research Applications
Bloom syndrome protein has a wide range of scientific research applications, particularly in the fields of cancer biology and genetics. High expression of Bloom syndrome protein is associated with the development of prostate cancer, making it a promising target for cancer therapy . Inhibitors of Bloom syndrome protein, such as ML216, have shown potential in suppressing tumor growth and metastasis by enhancing DNA damage and altering key signaling pathways . Additionally, Bloom syndrome protein is involved in the dissolution of complex DNA structures, making it a valuable target for studying DNA repair mechanisms .
Comparison with Similar Compounds
Bloom syndrome protein is part of the RECQ helicase family, which includes other members such as Werner syndrome protein, RECQ1, RECQ4, and RECQ5 . While all these helicases share similar functions in DNA unwinding and repair, Bloom syndrome protein is unique in its specific involvement in the dissolution of complex DNA structures and its association with cancer development . Inhibitors of Bloom syndrome protein, such as ML216, are particularly selective for this helicase, making them valuable tools for studying its specific functions and therapeutic potential .
Similar Compounds
- Werner syndrome protein
- RECQ1
- RECQ4
- RECQ5
These compounds share similar functions in DNA unwinding and repair but differ in their specific roles and associations with various diseases .
Properties
CAS No. |
9041-93-4 |
|---|---|
Molecular Formula |
C55H85N17O25S4 |
Molecular Weight |
1512.6 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethanimidate;sulfuric acid |
InChI |
InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4) |
InChI Key |
WUIABRMSWOKTOF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)O |
Appearance |
Off-white solid |
Color/Form |
Colorless to yellow powder |
melting_point |
71 °C |
Key on ui other cas no. |
9041-93-4 |
physical_description |
Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) Solid |
Pictograms |
Health Hazard |
Purity |
>90% |
Related CAS |
9041-93-4 (sulfate (salt)) |
solubility |
Soluble (NTP, 1992) Soluble Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/ HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/ Freely soluble in water. Sol in water and methanol but insol in acetone and ether. 2.82e-02 g/L |
Synonyms |
Bellon, Bléomycine Bléomycine Bellon Blanoxan Blenoxane BLEO cell BLEO-cell BLEOcell Bleolem Bleomicina Bleomycin Bleomycin A(2) Bleomycin A2 Bleomycin B(2) Bleomycin B2 Bleomycin Sulfate Bleomycins Bleomycinum Mack Mack, Bleomycinum Sulfate, Bleomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


